molecular formula C7H5Br2NO2 B12961970 2-(4,6-Dibromopyridin-2-yl)acetic acid CAS No. 1393541-16-6

2-(4,6-Dibromopyridin-2-yl)acetic acid

Cat. No.: B12961970
CAS No.: 1393541-16-6
M. Wt: 294.93 g/mol
InChI Key: QSRKXVOXNYTNII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridineacetic acid using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and reaction times to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for 2-(4,6-Dibromopyridin-2-yl)acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4,6-Dibromopyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine-4-acetic acid: Similar in structure but with different bromine positions.

    2-(6-Bromopyridin-2-yl)acetic acid: Contains only one bromine atom.

    2-Bromo-4-pyridineacetic acid: Another brominated pyridine derivative.

Uniqueness

2-(4,6-Dibromopyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine atoms and the acetic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1393541-16-6

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

2-(4,6-dibromopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

QSRKXVOXNYTNII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Br)Br

Origin of Product

United States

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